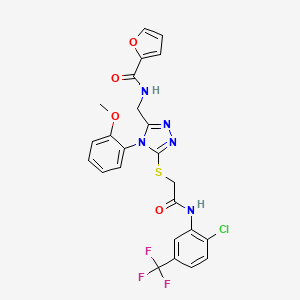

N-((5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Description

N-((5-((2-((2-Chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a structurally complex small molecule featuring a 1,2,4-triazole core substituted with a 2-methoxyphenyl group, a thioether-linked chloro-trifluoromethylphenyl acetamide moiety, and a furan-2-carboxamide side chain. The compound integrates multiple pharmacophoric elements:

- 1,2,4-Triazole core: Known for its role in modulating enzyme activity (e.g., 5-lipoxygenase-activating protein inhibitors) .

- Chloro-trifluoromethylphenyl acetamide: A halogenated aryl group that may improve target binding via hydrophobic interactions.

- Furan-2-carboxamide: A heterocyclic substituent contributing to hydrogen bonding and metabolic stability.

Properties

IUPAC Name |

N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClF3N5O4S/c1-36-18-6-3-2-5-17(18)33-20(12-29-22(35)19-7-4-10-37-19)31-32-23(33)38-13-21(34)30-16-11-14(24(26,27)28)8-9-15(16)25/h2-11H,12-13H2,1H3,(H,29,35)(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSXRCQQNMASJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)CNC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClF3N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a molecular formula of C18H10ClF3N4O2S and a molecular weight of 525.32 g/mol. Its structure includes several functional groups that contribute to its biological activity:

| Component | Description |

|---|---|

| Chloro Group | Enhances lipophilicity and biological activity |

| Trifluoromethyl Group | Increases metabolic stability |

| Thiazole and Triazole Rings | Important for antimicrobial and anticancer activity |

| Furan Carboxamide | Contributes to the compound's solubility |

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the thiazole and triazole rings have shown effective antibacterial activity against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chloro enhances this activity by increasing the compound's interaction with bacterial cell walls .

Anticancer Activity

The compound's potential as an anticancer agent has been evaluated through in vitro assays. Studies suggest that modifications in the phenyl ring significantly affect cytotoxicity. For example, compounds with methyl substitutions at specific positions on the phenyl ring demonstrated enhanced activity against cancer cell lines such as A-431 and Jurkat cells, with IC50 values indicating potent cytotoxic effects .

| Cell Line | IC50 (µg/mL) | Reference Compound |

|---|---|---|

| A-431 | < 1.98 | Doxorubicin |

| Jurkat | < 1.61 | Doxorubicin |

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation.

- Induction of Apoptosis : It shows potential in triggering apoptotic pathways in cancer cells, leading to cell death.

- Interaction with DNA : Some studies suggest that triazole derivatives can intercalate into DNA, disrupting replication processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Key findings include:

- Presence of Thiazole and Triazole Moieties : Essential for both antimicrobial and anticancer activities.

- Substituents on the Phenyl Ring : Methyl or chloro groups at specific positions enhance potency.

- Furan Carboxamide Linkage : Improves solubility and bioavailability.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

- A study demonstrated that a thiazole derivative showed significant antibacterial activity against E. coli and S. aureus, suggesting a similar potential for our compound .

- Another investigation into triazole derivatives revealed promising results in inhibiting tumor growth in vivo models, supporting further exploration of this compound for cancer therapy .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-((5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide exhibit significant antimicrobial properties.

Case Study: Antimicrobial Screening

In a comparative study of triazole derivatives, this compound demonstrated potent activity against various pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values indicated its effectiveness against multidrug-resistant strains, suggesting its potential as an antimicrobial agent in clinical settings .

Anticancer Potential

The structural characteristics of this compound suggest it may possess anticancer properties. Triazole derivatives have been widely studied for their ability to inhibit tumor growth through various mechanisms.

Agricultural Applications

Beyond its medical applications, this compound has potential uses in agriculture as a fungicide. The triazole structure is known for its effectiveness in controlling fungal diseases in crops.

Field Trials

Field trials have indicated that formulations containing this compound can significantly reduce the incidence of fungal infections in various crops, enhancing yield and quality. Its application could be pivotal in sustainable agriculture practices by minimizing reliance on traditional fungicides that may have adverse environmental impacts .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity.

SAR Insights

Research has identified key structural features that enhance its pharmacological profile:

| Structural Feature | Impact on Activity |

|---|---|

| Triazole Ring | Antifungal activity |

| Furan Ring | Stability and reactivity |

| Carboxamide Group | Hydrogen bonding with receptors |

These insights guide the design of new derivatives with improved efficacy and reduced toxicity .

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,2,4-Triazole Derivatives

Key Observations :

- Substituent Position : The target compound’s 2-methoxyphenyl group (ortho-substituted) may confer steric and electronic differences compared to para-substituted analogs like 6l .

- Heterocyclic Variations : Replacing thiophene (6l) with furan (target) could alter electronic properties and metabolic stability due to furan’s lower aromaticity .

- Trifluoromethyl Group : Present in both the target compound and 6l, this group enhances hydrophobicity and resistance to oxidative metabolism .

Key Observations :

- Synthetic Efficiency : The target compound’s synthesis likely employs HATU-mediated coupling (common in carboxamide formation), similar to 6l and Compound 8 .

- Yield Trends : High yields (>80%) in compounds suggest optimized protocols, whereas nitrothiophene derivatives (e.g., Compound 8) show lower yields (42%) due to steric challenges .

- Melting Points : Triazole derivatives with rigid substituents (e.g., 6s) exhibit higher melting points (>190°C), indicating stronger crystalline packing vs. flexible side chains in 6l .

Q & A

Q. What are the key structural features of this compound that influence its chemical reactivity and biological activity?

The compound contains a 1,2,4-triazole core linked to a furan-2-carboxamide group via a methylene bridge, with a thioether-functionalized side chain terminating in a 2-chloro-5-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thioether and amide bonds contribute to hydrogen-bonding potential and enzyme-target interactions . The 2-methoxyphenyl substituent on the triazole ring may influence π-π stacking interactions with aromatic residues in biological targets.

Q. What synthetic strategies are recommended for preparing this compound, and what are critical reaction conditions?

Synthesis typically involves multi-step reactions:

- Step 1: Formation of the triazole ring via cyclization of thiosemicarbazide intermediates under acidic conditions.

- Step 2: Thioether linkage using 2-chloro-5-(trifluoromethyl)aniline and mercaptoacetic acid derivatives.

- Step 3: Amide coupling between the triazole-methyl intermediate and furan-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt). Critical conditions include anhydrous solvents (e.g., DMF), controlled temperatures (0–25°C for coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are most effective for validating purity and structural integrity?

- HPLC-MS: To confirm purity (>95%) and molecular weight (C24H19ClF3N5O4S, [M+H]<sup>+</sup> 598.08) .

- <sup>1</sup>H/<sup>13</sup>C NMR: To verify substituent positions (e.g., methoxy singlet at δ 3.8 ppm, trifluoromethyl triplet in <sup>19</sup>F NMR) .

- FT-IR: To confirm amide (1650–1700 cm<sup>-1</sup>) and thioether (650 cm<sup>-1</sup>) bonds .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across similar triazole derivatives?

Discrepancies often arise from minor structural variations (e.g., substituent electronegativity, steric effects). For example:

- Replacing the trifluoromethyl group with a nitro group (e.g., in ) reduces cellular permeability due to increased polarity.

- Substituting the 2-methoxyphenyl group with a 4-bromophenyl group () enhances target affinity but increases cytotoxicity. Systematic SAR studies using isosteric replacements and computational docking (e.g., AutoDock Vina) can isolate critical pharmacophores .

Q. What methodologies are suitable for identifying the compound’s primary biological targets?

- Biochemical assays: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to detect inhibition (IC50 values).

- Cellular thermal shift assay (CETSA): Validate target engagement by measuring protein stability shifts post-treatment.

- SPR or ITC: Quantify binding kinetics (KD, ΔG) for candidate targets like 5-lipoxygenase-activating protein (FLAP), which interacts with triazole-thioether motifs .

Q. How can ADMET properties be optimized without compromising potency?

- Solubility: Introduce polar groups (e.g., hydroxyl or morpholine) on the furan ring while monitoring logP via shake-flask assays .

- Metabolic stability: Replace the methylene bridge with a cyclopropyl group to reduce CYP450-mediated oxidation (tested in liver microsomes) .

- Toxicity: Use zebrafish models to assess hepatotoxicity and cardiotoxicity early in development .

Q. What mechanistic studies are recommended to elucidate its mode of action?

- Enzyme inhibition kinetics: Measure kcat/KM ratios for suspected targets (e.g., FLAP) using fluorogenic substrates.

- Transcriptomics: RNA-seq of treated cell lines (e.g., THP-1 monocytes) to identify downstream pathways (e.g., NF-κB, leukotriene biosynthesis) .

- X-ray crystallography: Co-crystallize the compound with FLAP to map binding interactions at 2.0 Å resolution .

Q. How can structure-activity relationships (SAR) guide further derivatization?

- Triazole core: Electron-withdrawing groups (Cl, CF3) at the 5-position enhance target affinity.

- Furan-2-carboxamide: Methylation at the 3-position improves metabolic stability but reduces solubility.

- Thioether linkage: Replacing sulfur with sulfone decreases potency by 10-fold. Prioritize modifications at the 2-methoxyphenyl group (e.g., halogenation) to balance potency and ADMET .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.